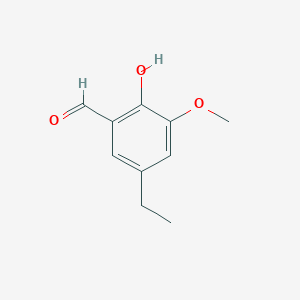![molecular formula C30H25N3O5 B2432715 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide CAS No. 1024146-71-1](/img/structure/B2432715.png)
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural motifs that are common in organic chemistry and medicinal chemistry . These include a benzodioxole group, a methoxyphenyl group, a pyridinyl group, and an isoquinoline group. These groups can contribute to the compound’s physical and chemical properties, and potentially its biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heterocycles . The benzodioxole, methoxyphenyl, pyridinyl, and isoquinoline groups would all contribute to the compound’s three-dimensional structure and potentially its reactivity and interactions with biological targets.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple aromatic rings and heterocycles could potentially make the compound relatively non-polar and lipophilic, which could influence its solubility, stability, and permeability.科学的研究の応用
Antitubercular Activity
The compound, as part of the isoquinoline derivatives, has been studied for its antitubercular activity. The modification of isoniazid (INH) structure with isoquinoline derivatives showed significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, offering a potential pathway for the design of new anti-TB compounds (Asif, 2014).
Central Nervous System (CNS) Drug Synthesis
Isoquinoline derivatives are highlighted as functional chemical groups potentially serving as lead molecules for the synthesis of compounds with CNS activity. The presence of isoquinoline as a core structure in various compounds demonstrates its importance in the development of novel drugs for treating CNS disorders (Saganuwan, 2017).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives like the subject compound are identified for their broad biological potential including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities. This wide range of biological activities demonstrates the versatility and importance of these compounds in modern therapeutics (Danao et al., 2021).
Cytochrome P450 Inhibitors
Isoquinoline derivatives have been studied for their role in inhibiting cytochrome P450 isoforms in human liver microsomes. This is crucial for understanding drug-drug interactions and optimizing drug therapy, as P450 enzymes metabolize a large number of drugs (Khojasteh et al., 2011).
作用機序
The mechanism of action of this compound would depend on its intended biological target . The presence of multiple aromatic rings and heterocycles could potentially allow the compound to interact with a variety of biological targets through mechanisms such as pi stacking, hydrogen bonding, and dipole-dipole interactions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O5/c1-36-22-11-8-19(9-12-22)16-32-29(34)27-23-6-2-3-7-24(23)30(35)33(28(27)20-5-4-14-31-17-20)21-10-13-25-26(15-21)38-18-37-25/h2-15,17,27-28H,16,18H2,1H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWODUUTSPQGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(hydrazinocarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2432632.png)
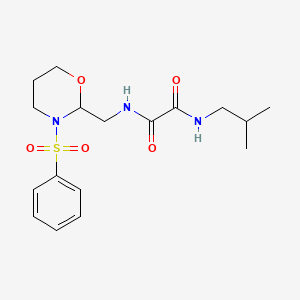

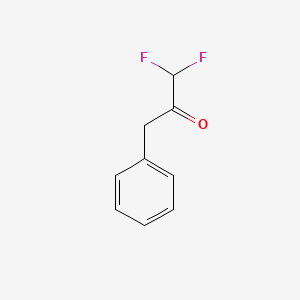
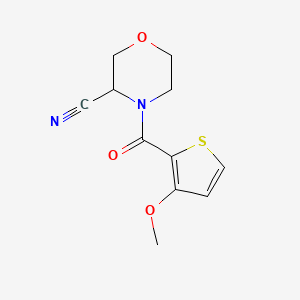
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)
![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)
![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432648.png)
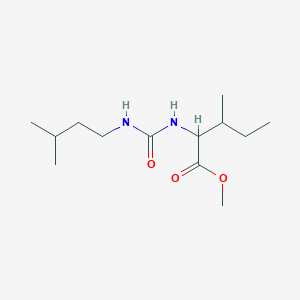
![N-(4-bromophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2432652.png)
